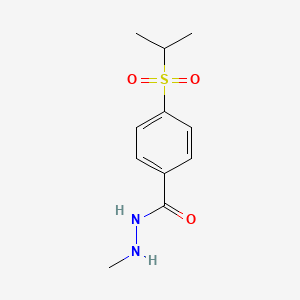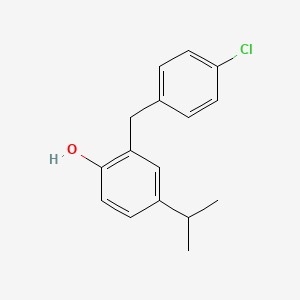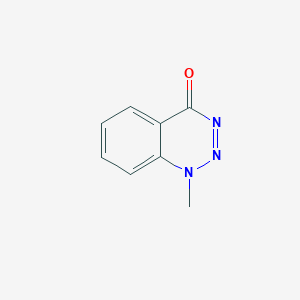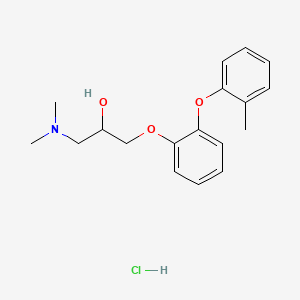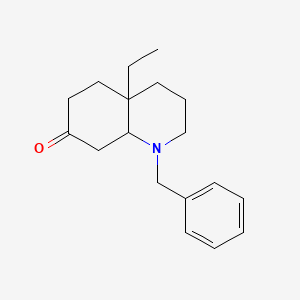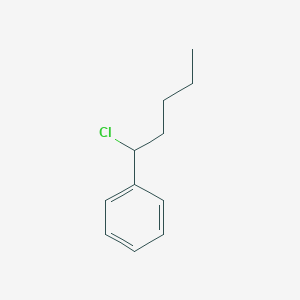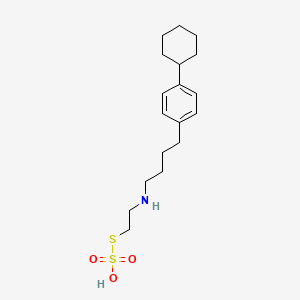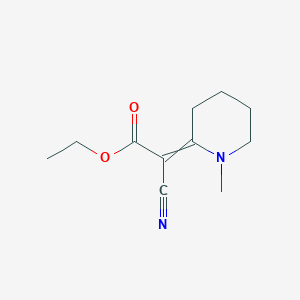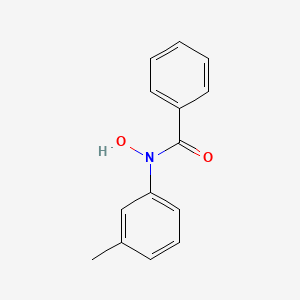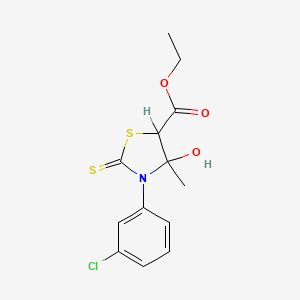
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three silicon atoms, each bonded to two methyl groups and one fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with a fluorinating agent. One common method is the reaction of hexamethyltrisilane with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process may include steps such as purification and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of silanols or siloxanes.
科学的研究の応用
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and polymers with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
作用機序
The mechanism by which 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, the silicon atoms can form strong bonds with carbon and other elements, facilitating the formation of complex molecular structures.
類似化合物との比較
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar in structure but with chlorine atoms instead of fluorine.
1,3-Difluoro-2-propanol: Contains fluorine atoms but differs in the overall structure and functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with different applications and properties.
Uniqueness
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is unique due to its specific arrangement of silicon and fluorine atoms, which imparts distinct chemical reactivity and stability. Its ability to form strong carbon-silicon bonds makes it valuable in various synthetic applications, setting it apart from other similar compounds.
特性
CAS番号 |
24720-55-6 |
|---|---|
分子式 |
C6H18F2Si3 |
分子量 |
212.46 g/mol |
IUPAC名 |
bis[fluoro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H18F2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3 |
InChIキー |
FJOLRHPUOQWCES-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(F)[Si](C)(C)[Si](C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



